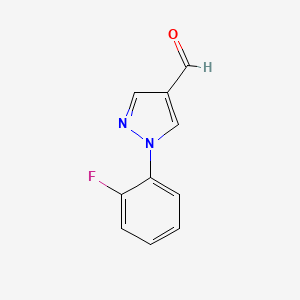

1-(2-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-fluorophenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O/c11-9-3-1-2-4-10(9)13-6-8(7-14)5-12-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBRIIOFOSVFQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=C(C=N2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640779 | |

| Record name | 1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015845-52-9 | |

| Record name | 1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde

CAS Number: 1015845-52-9

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde, a key building block in the synthesis of novel therapeutic agents and advanced materials. Its unique structural features, including the pyrazole core and the fluorine-substituted phenyl ring, make it a valuable intermediate in medicinal chemistry and material science. The presence of the fluorine atom can enhance metabolic stability and binding affinity of its derivatives to biological targets.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 1015845-52-9 | [2] |

| Molecular Formula | C₁₀H₇FN₂O | [2] |

| Molecular Weight | 190.18 g/mol | [2] |

| Appearance | Light yellow solid | [2] |

| Purity | ≥ 95% (NMR) | [2] |

| Storage Conditions | 0-8°C | [2] |

| LogP | 2.36 | |

| Rotatable Bonds | 2 |

Synthesis

The primary synthetic route to this compound is through the Vilsmeier-Haack reaction. This reaction involves the formylation and cyclization of a hydrazone precursor.

Synthetic Workflow

The overall synthesis can be visualized as a two-step process:

Caption: Synthetic workflow for this compound.

Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol is a generalized procedure based on established methods for the synthesis of pyrazole-4-carbaldehydes.[3]

Step 1: Synthesis of (E/Z)-1-(1-(2-fluorophenyl)ethylidene)-2-phenylhydrazine (Hydrazone Intermediate)

-

To a solution of 2'-fluoroacetophenone (10 mmol) in ethanol (20 mL), add phenylhydrazine (10 mmol).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the hydrazone intermediate.

Step 2: Synthesis of this compound

-

In a round-bottom flask, prepare the Vilsmeier-Haack reagent by adding phosphorus oxychloride (POCl₃, 30 mmol) dropwise to ice-cold, anhydrous N,N-dimethylformamide (DMF, 30 mmol) with constant stirring.

-

To this pre-formed reagent, add a solution of the hydrazone intermediate (10 mmol) in anhydrous DMF (10 mL) dropwise at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 4-6 hours.[2]

-

Monitor the reaction by TLC. Once the starting material is consumed, cool the mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate or dilute sodium hydroxide solution until a precipitate forms.

-

Filter the solid product, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Applications in Drug Discovery

This compound serves as a crucial scaffold for the development of bioactive molecules, particularly in the areas of anti-inflammatory and anti-cancer therapies.[1] The pyrazole nucleus is a well-established pharmacophore found in several approved drugs.

Role as a Precursor for Kinase Inhibitors

Derivatives of fluorophenyl pyrazoles have been investigated as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer and inflammatory disorders. One such important target is the p38 mitogen-activated protein kinase (MAPK).

p38 MAP Kinase Signaling Pathway

The p38 MAPK pathway plays a central role in inflammation and cellular stress responses. Its inhibition is a therapeutic strategy for various inflammatory diseases. Pyrazole-urea based compounds, which can be synthesized from pyrazole aldehydes, have been identified as potent p38 MAPK inhibitors.

Caption: Inhibition of the p38 MAPK signaling pathway by pyrazole-based inhibitors.

This pathway illustrates how extracellular stress signals and inflammatory cytokines activate a cascade involving MKK3/6 and p38 MAPK. Activated p38 then phosphorylates downstream targets, including transcription factors, leading to the expression of inflammatory genes. Pyrazole-urea derivatives synthesized from this compound can act as potent inhibitors of p38 MAPK, thereby blocking this inflammatory cascade.[4]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. degres.eu [degres.eu]

- 4. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its unique structural features, including the pyrazole core, a fluorinated phenyl ring, and a reactive carbaldehyde group, make it a valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its molecular structure, synthesis, and known biological significance, with a focus on its potential applications in the development of novel anti-inflammatory and anti-cancer agents.

Molecular Structure and Properties

This compound is characterized by a five-membered pyrazole ring substituted at the 1-position with a 2-fluorophenyl group and at the 4-position with a carbaldehyde group.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₀H₇FN₂O | [1][2] |

| Molecular Weight | 190.18 g/mol | [1][2] |

| CAS Number | 1015845-52-9 | [1] |

| Appearance | Light yellow solid | [3] |

| Storage Conditions | 0-8°C | [3] |

Synthesis

The primary synthetic route to this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an active aromatic or heterocyclic ring.

General Experimental Protocol: Vilsmeier-Haack Reaction

The synthesis of this compound typically involves a two-step process:

Step 1: Formation of the Hydrazone Intermediate

The first step is the condensation of a substituted acetophenone with a phenylhydrazine to form the corresponding hydrazone.

Step 2: Cyclization and Formylation via Vilsmeier-Haack Reaction

The hydrazone intermediate is then treated with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to effect cyclization to the pyrazole ring and concomitant formylation at the 4-position.

Detailed Methodology:

-

Preparation of the Vilsmeier Reagent: To a cooled (0-5 °C) and stirred solution of anhydrous dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise. The mixture is stirred at this temperature for a specified time to form the Vilsmeier reagent.

-

Reaction with Hydrazone: The appropriate hydrazone, in this case, derived from 2-fluoroacetophenone and hydrazine, is added to the Vilsmeier reagent.

-

Heating: The reaction mixture is then heated, typically at 60-80 °C, for several hours to drive the cyclization and formylation.

-

Work-up: After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a base, such as sodium bicarbonate or sodium hydroxide solution.

-

Isolation and Purification: The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[4][5]

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde-H | ~9.9 - 10.1 | Singlet |

| Pyrazole-H (C5-H) | ~8.0 - 8.5 | Singlet |

| Pyrazole-H (C3-H) | ~7.8 - 8.2 | Singlet |

| Aromatic-H | ~7.2 - 7.8 | Multiplet |

Table 3: Predicted ¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | ~185 - 190 |

| C-F (Aromatic) | ~155 - 160 (d, J ≈ 250 Hz) |

| Pyrazole C3 | ~140 - 145 |

| Pyrazole C5 | ~130 - 135 |

| Pyrazole C4 | ~115 - 120 |

| Aromatic Carbons | ~115 - 135 |

Table 4: Characteristic FT-IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| C=O Stretch (Aldehyde) | ~1670 - 1700 |

| C=N Stretch (Pyrazole) | ~1580 - 1620 |

| C-F Stretch (Aromatic) | ~1200 - 1250 |

| C-H Stretch (Aromatic) | ~3050 - 3150 |

| C-H Stretch (Aldehyde) | ~2720, ~2820 |

Table 5: Expected Mass Spectrometry Fragmentation

| m/z | Fragment |

| 190 | [M]⁺ |

| 161 | [M - CHO]⁺ |

| 95 | [C₆H₄F]⁺ |

Biological Significance and Potential Applications

Pyrazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[9] The presence of the fluorophenyl group in this compound can enhance its metabolic stability and binding affinity to biological targets.[3]

Anti-inflammatory Activity

Many pyrazole-containing compounds exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[10] COX-2 is an inducible enzyme that plays a key role in the inflammatory cascade by catalyzing the production of prostaglandins.

Potential Signaling Pathway: COX-2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Anticancer Activity

The pyrazole scaffold is present in several approved anticancer drugs. Derivatives of this compound have the potential to be developed into novel anticancer agents.[11][12] The mechanisms of action for pyrazole-based anticancer compounds are diverse and can involve the inhibition of various kinases and signaling pathways crucial for cancer cell proliferation and survival.

Potential Signaling Pathway: Kinase Inhibition

Caption: Potential inhibition of kinase signaling pathways.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel therapeutic agents. Its straightforward synthesis via the Vilsmeier-Haack reaction and the known biological activities of the pyrazole scaffold make it an attractive starting point for drug discovery programs, particularly in the areas of inflammation and oncology. Further research into the synthesis of derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this compound.

References

- 1. scbt.com [scbt.com]

- 2. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ossila.com [ossila.com]

- 10. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-(2-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document details a robust two-step synthetic pathway, including experimental protocols and characterization data. The information presented is intended to assist researchers in the efficient laboratory-scale preparation of this compound.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The introduction of a fluorine atom into organic molecules can significantly enhance their metabolic stability, binding affinity, and other pharmacokinetic properties. Consequently, fluorinated pyrazole scaffolds are of particular interest in the design of novel therapeutic agents. This compound serves as a key intermediate in the synthesis of more complex bioactive molecules, making its efficient synthesis a critical aspect of drug development programs.[1][2]

This guide outlines a reliable synthetic route commencing with the formation of the pyrazole ring system, followed by the introduction of the carbaldehyde functionality via the Vilsmeier-Haack reaction.

Synthetic Pathway

The synthesis of this compound is efficiently achieved through a two-step process:

-

Step 1: Synthesis of 1-(2-Fluorophenyl)-1H-pyrazole. This step involves the condensation of (2-fluorophenyl)hydrazine with a suitable three-carbon electrophile, such as malondialdehyde or its synthetic equivalent, to construct the pyrazole ring.

-

Step 2: Vilsmeier-Haack Formylation. The intermediate, 1-(2-Fluorophenyl)-1H-pyrazole, is then formylated at the C4 position using the Vilsmeier reagent, a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to yield the final product.

The overall synthetic transformation is depicted in the workflow diagram below.

Experimental Protocols

Step 1: Synthesis of 1-(2-Fluorophenyl)-1H-pyrazole

This procedure outlines the formation of the pyrazole ring through the acid-catalyzed condensation of (2-fluorophenyl)hydrazine with malondialdehyde bis(dimethyl acetal).

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) |

| (2-Fluorophenyl)hydrazine | C₆H₇FN₂ | 126.13 |

| Malondialdehyde bis(dimethyl acetal) | C₇H₁₆O₄ | 164.20 |

| Hydrochloric acid (concentrated) | HCl | 36.46 |

| Ethanol | C₂H₅OH | 46.07 |

| Water | H₂O | 18.02 |

| Sodium bicarbonate | NaHCO₃ | 84.01 |

| Ethyl acetate | C₄H₈O₂ | 88.11 |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 |

Procedure:

-

To a solution of (2-fluorophenyl)hydrazine (1.0 eq) in ethanol, add malondialdehyde bis(dimethyl acetal) (1.1 eq).

-

Add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Dilute the residue with water and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to afford 1-(2-Fluorophenyl)-1H-pyrazole as a pure compound.

Step 2: Synthesis of this compound

This procedure details the Vilsmeier-Haack formylation of the pyrazole intermediate.

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) |

| 1-(2-Fluorophenyl)-1H-pyrazole | C₉H₇FN₂ | 162.17 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 |

| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |

| Ice | H₂O (solid) | 18.02 |

| Saturated sodium bicarbonate solution | NaHCO₃ (aq) | 84.01 |

| Ethyl acetate | C₄H₈O₂ | 88.11 |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 |

Procedure:

-

In a round-bottom flask, cool N,N-dimethylformamide (DMF) (3.0 eq) to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the cooled DMF, maintaining the temperature at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

To this mixture, add a solution of 1-(2-Fluorophenyl)-1H-pyrazole (1.0 eq) in a minimal amount of dichloromethane (DCM) dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the aqueous mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography on silica gel to yield this compound.[3]

Quantitative Data

The following table summarizes the key quantitative data for the starting materials, intermediate, and final product.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| (2-Fluorophenyl)hydrazine | 2368-80-1 | C₆H₇FN₂ | 126.13 | Colorless to pale yellow liquid or solid |

| 1-(2-Fluorophenyl)-1H-pyrazole | - | C₉H₇FN₂ | 162.17 | - |

| This compound | 1015845-52-9 | C₁₀H₇FN₂O | 190.18 | Light yellow solid |

Note: The appearance and yield of the intermediate and final product may vary depending on the reaction scale and purification method.

Spectroscopic Data (Predicted):

Based on structurally similar compounds, the following spectroscopic data are anticipated for this compound.[4]

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 9.9-10.0 (s, 1H, -CHO), 8.1-8.3 (s, 1H, pyrazole-H5), 7.9-8.1 (s, 1H, pyrazole-H3), 7.2-7.6 (m, 4H, Ar-H).

-

¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~185 (-CHO), ~155 (d, J=250 Hz, C-F), ~140 (pyrazole-C5), ~135 (pyrazole-C3), ~130 (Ar-C), ~128 (Ar-C), ~125 (d, J=10 Hz, Ar-C), ~120 (pyrazole-C4), ~116 (d, J=20 Hz, Ar-C).

-

¹⁹F NMR (CDCl₃, 376 MHz) δ (ppm): -120 to -130.

Biological Context and Signaling Pathways

Fluorinated pyrazole derivatives are known to exhibit a wide range of biological activities, often acting as inhibitors of key enzymes in various signaling pathways. For instance, certain fluorinated pyrazoles have been identified as inhibitors of Nitric Oxide Synthase (NOS), an enzyme crucial in the production of nitric oxide (NO), a signaling molecule involved in numerous physiological and pathological processes.[5] Inhibition of the inducible NOS (iNOS) isoform is a therapeutic strategy for inflammatory diseases.

The diagram below illustrates a simplified representation of a potential mechanism of action where a fluorinated pyrazole derivative could inhibit the iNOS signaling pathway, thereby reducing the inflammatory response.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the provided protocols to their specific laboratory conditions. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

1-(2-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde physical properties

An In-Depth Technical Guide to the Physical Properties of 1-(2-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of novel compounds is paramount. This compound is a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. This technical guide provides a detailed overview of its core physical characteristics, experimental protocols for its synthesis, and its role in developmental workflows.

Core Physical and Chemical Properties

This compound is a substituted pyrazole derivative. The presence of a fluorophenyl group can enhance metabolic stability and binding affinity, making it an attractive scaffold in drug discovery.[1] Its aldehyde functional group serves as a versatile handle for a wide array of chemical transformations.

Quantitative Data Summary

The known physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇FN₂O | [1][2] |

| Molecular Weight | 190.2 g/mol | [1][2] |

| Appearance | Light yellow solid | [1] |

| Purity | ≥ 95% (by NMR) | [1] |

| LogP | 2.36 | [3] |

| CAS Number | 1015845-52-9 | [1][2][4] |

| PubChem ID | 24694112 | [1] |

| MDL Number | MFCD05864518 | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Experimental Protocols

The synthesis of pyrazole-4-carbaldehydes is most commonly achieved through the Vilsmeier-Haack reaction. This reaction involves the formylation of an active methylene group adjacent to a pyrazole ring using a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

General Synthesis Protocol for Pyrazole-4-Carbaldehydes via Vilsmeier-Haack Reaction

This protocol describes a general method for the synthesis of 1-substituted-3-phenyl-1H-pyrazole-4-carbaldehydes, which can be adapted for this compound.

Materials:

-

N'-(1-phenylethylidene)benzohydrazide (or appropriate hydrazone precursor)

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Sodium bicarbonate (NaHCO₃)

-

Methanol (for recrystallization)

Procedure:

-

Preparation of the Vilsmeier Reagent: In a flask cooled to 0°C, slowly add phosphorus oxychloride (0.012 mol) to N,N-dimethylformamide (10 mL). Stir the mixture at this temperature to form the Vilsmeier reagent.[5]

-

Reaction with Hydrazone: To the prepared Vilsmeier reagent, add the appropriate hydrazone precursor (0.004 mol) in small portions.[5]

-

Reaction Conditions: Stir the reaction mixture at 60–65°C for approximately 4 hours. Monitor the completion of the reaction using Thin Layer Chromatography (TLC).[5]

-

Work-up: Carefully pour the reaction mixture into a beaker of crushed ice with constant stirring.[5]

-

Neutralization: Neutralize the mixture with solid sodium bicarbonate until the effervescence ceases.[5]

-

Isolation and Purification: Collect the resulting precipitate by filtration, wash it with water, and then dry it. The crude product can be purified by recrystallization from methanol to yield the final pyrazole-4-carbaldehyde derivative.[5]

Role in Drug Discovery and Development Workflow

This compound serves as a key starting material or intermediate in the synthesis of more complex molecules with potential therapeutic applications, including novel anti-inflammatory and anti-cancer agents.[1] The following diagram illustrates its logical flow in a typical drug discovery pipeline.

Caption: Workflow of this compound in drug discovery.

This compound and its derivatives are also explored for their use as fluorescent probes in imaging applications, which are valuable tools for cellular and molecular studies.[1] The fluorinated phenyl group can impart desirable photophysical properties for such applications.

References

An In-Depth Technical Guide to 1-(2-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique structural features, comprising a pyrazole ring substituted with a 2-fluorophenyl group and a reactive carbaldehyde moiety, make it a valuable building block for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, with a focus on data-driven insights and experimental methodologies.

Chemical Properties

While extensive experimental data for this compound is not widely published, the following table summarizes its known identifiers and basic properties. Data for structurally related isomers are provided for comparative purposes where available.

| Property | Value | Source/Notes |

| Molecular Formula | C₁₀H₇FN₂O | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 190.18 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 1015845-52-9 | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Light yellow solid | --INVALID-LINK-- |

| Purity | ≥95% (NMR) | --INVALID-LINK-- |

| Melting Point | Not available for the 2-fluoro isomer. 93-97 °C for the 3-fluoro isomer. | --INVALID-LINK-- |

| Boiling Point | Not available. Predicted: 306.5±22.0 °C for the 4-fluoro isomer. | --INVALID-LINK-- |

| Solubility | Insoluble in water and common organic solvents; soluble in DMF and DMSO.[1] | General for pyrazole-4-carbaldehyde derivatives. |

| pKa | Not available. Predicted: -2.00±0.10 for the 4-fluoro isomer. | --INVALID-LINK-- |

| Storage | Store at 0-8°C. | --INVALID-LINK-- |

Synthesis

The most common and versatile method for the synthesis of 1-aryl-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction .[2][3] This reaction involves the formylation of a suitable precursor, typically a hydrazone, using the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).

General Experimental Protocol (Vilsmeier-Haack Reaction)

While a specific protocol for this compound is not detailed in the reviewed literature, a general procedure adapted from the synthesis of analogous compounds is as follows:[1][2][3][4]

Step 1: Formation of the Hydrazone Precursor

An appropriately substituted acetophenone is reacted with 2-fluorophenylhydrazine in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., acetic acid or hydrochloric acid). The reaction mixture is typically heated to reflux to drive the condensation reaction to completion. The resulting hydrazone is then isolated, often by precipitation upon cooling and filtration.

Step 2: Vilsmeier-Haack Cyclization and Formylation

The Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF). The previously synthesized hydrazone, dissolved in DMF, is then added to the Vilsmeier reagent. The reaction mixture is heated, typically in the range of 60-90°C, for several hours. Upon completion, the reaction is quenched by pouring it onto crushed ice, followed by neutralization with a base (e.g., sodium bicarbonate or sodium hydroxide). The crude product, this compound, precipitates and can be collected by filtration, washed, and purified by recrystallization or column chromatography.

Spectral Data

-

¹H NMR: The proton of the aldehyde group is expected to appear as a singlet in the downfield region, typically between δ 9.8 and 10.1 ppm. The protons on the pyrazole ring will likely appear as singlets or doublets between δ 8.0 and 9.3 ppm. The aromatic protons of the 2-fluorophenyl group will exhibit complex splitting patterns in the aromatic region (δ 7.0-8.0 ppm).

-

¹³C NMR: The carbon of the aldehyde carbonyl group is expected to resonate in the range of δ 183-188 ppm. The carbons of the pyrazole ring typically appear between δ 110 and 163 ppm. The carbons of the 2-fluorophenyl ring will show characteristic signals in the aromatic region, with the carbon directly attached to the fluorine atom exhibiting a large one-bond C-F coupling constant.

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the aldehyde is expected around 1670-1695 cm⁻¹. C-H stretching vibrations of the aromatic and pyrazole rings will be observed around 3000-3150 cm⁻¹. The C-F stretching vibration will likely appear in the region of 1200-1250 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (190.18 g/mol ).

Biological Significance and Signaling Pathways

This compound serves as a crucial intermediate in the synthesis of compounds with potential therapeutic applications, particularly in the areas of inflammation and oncology.[8] The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs.[9][10][11]

Potential Involvement in the p38 MAP Kinase Pathway

A significant body of research has identified pyrazole-containing compounds as potent inhibitors of p38 mitogen-activated protein (MAP) kinase.[12][13][14] The p38 MAPK signaling pathway plays a pivotal role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[15][16] Dysregulation of this pathway is implicated in a variety of inflammatory diseases.

While direct studies on this compound are lacking, it is plausible that derivatives of this compound could be designed to target the p38 MAPK pathway. The general mechanism of pyrazole-based inhibitors often involves binding to the ATP-binding pocket of the p38 enzyme, thereby preventing its phosphorylation and activation.

Involvement in the NO/cGMP Pathway

A study on a tetrazole derivative of 1-(2-fluorophenyl)-1H-pyrazole, namely 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole, has demonstrated anti-inflammatory and analgesic effects. The mechanism of action was linked to the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway and the modulation of calcium channels. This suggests that the 1-(2-fluorophenyl)-1H-pyrazole scaffold can be elaborated to interact with signaling cascades beyond kinase pathways.

Conclusion

This compound is a compound of significant interest for synthetic and medicinal chemists. Its straightforward synthesis via the Vilsmeier-Haack reaction and the presence of a versatile aldehyde functional group provide a platform for the generation of diverse chemical libraries. While comprehensive data on the specific chemical and biological properties of this compound are still emerging, the established importance of the pyrazole nucleus in drug discovery, particularly as inhibitors of key signaling proteins like p38 MAP kinase, underscores its potential. Further research into this and related compounds is warranted to fully elucidate their therapeutic promise.

References

- 1. jpsionline.com [jpsionline.com]

- 2. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 4. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chemmethod.com [chemmethod.com]

- 7. rsc.org [rsc.org]

- 8. chemimpex.com [chemimpex.com]

- 9. lifechemicals.com [lifechemicals.com]

- 10. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ossila.com [ossila.com]

- 16. repository.up.ac.za [repository.up.ac.za]

An In-depth Technical Guide to the NMR Spectral Data of 1-(2-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in numerous clinically approved drugs, and the introduction of a fluorine atom can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, binding affinity, and bioavailability. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for this compound, offering a valuable resource for its identification and characterization in a research and development setting.

Disclaimer: As of the latest search, specific, experimentally-verified 1H and 13C NMR data for this compound is not publicly available in peer-reviewed literature or spectral databases. The data presented herein is a comprehensive prediction based on the analysis of structurally related analogs, including 1-(4-fluorophenyl)- and 1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehydes, and established principles of NMR spectroscopy.

Predicted NMR Spectral Data

The predicted ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. These predictions are based on the known spectral data of isomeric and related pyrazole derivatives.

Predicted ¹H NMR Spectral Data

| Proton (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CHO (Aldehyde) | ~9.9 - 10.1 | s (singlet) | - |

| H-5 (Pyrazole) | ~8.8 - 9.3 | s (singlet) | - |

| H-3 (Pyrazole) | ~8.0 - 8.3 | s (singlet) | - |

| H-3' (Fluorophenyl) | ~7.6 - 7.8 | m (multiplet) | - |

| H-4' (Fluorophenyl) | ~7.3 - 7.5 | m (multiplet) | - |

| H-5' (Fluorophenyl) | ~7.2 - 7.4 | m (multiplet) | - |

| H-6' (Fluorophenyl) | ~7.1 - 7.3 | m (multiplet) | - |

Predicted ¹³C NMR Spectral Data

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | ~185 - 190 |

| C-2' (Fluorophenyl) | ~155 - 160 (d, ¹JCF ≈ 250 Hz) |

| C-5 (Pyrazole) | ~140 - 145 |

| C-3 (Pyrazole) | ~135 - 140 |

| C-1' (Fluorophenyl) | ~125 - 130 (d, ²JCF ≈ 10-15 Hz) |

| C-4' (Fluorophenyl) | ~130 - 135 (d, ³JCF ≈ 8-10 Hz) |

| C-6' (Fluorophenyl) | ~128 - 132 (d, ³JCF ≈ 3-5 Hz) |

| C-5' (Fluorophenyl) | ~124 - 128 (d, ⁴JCF ≈ 1-3 Hz) |

| C-4 (Pyrazole) | ~115 - 120 |

| C-3' (Fluorophenyl) | ~116 - 120 (d, ²JCF ≈ 20-25 Hz) |

Experimental Protocols

General Synthetic Protocol: Vilsmeier-Haack Formylation of 1-(2-Fluorophenyl)-1H-pyrazole

Materials:

-

1-(2-Fluorophenyl)-1H-pyrazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, anhydrous DMF is cooled to 0 °C.

-

Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with vigorous stirring under a nitrogen atmosphere. The mixture is stirred at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

A solution of 1-(2-Fluorophenyl)-1H-pyrazole in anhydrous DCM is added dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into a beaker of crushed ice.

-

The mixture is then neutralized by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

The aqueous layer is extracted three times with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

NMR Sample Preparation:

-

Approximately 5-10 mg of the purified product is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

-

¹H NMR and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.

Visualizations

Synthetic Pathway Diagram

Caption: General synthetic pathway for the formylation of 1-(2-Fluorophenyl)-1H-pyrazole.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the synthesis and characterization of the target compound.

The Diverse Mechanisms of Action of Fluorinated Pyrazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into the pyrazole scaffold has given rise to a versatile class of compounds with a wide array of biological activities, spanning from blockbuster pharmaceuticals to highly effective agrochemicals. The unique physicochemical properties conferred by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic character, have enabled the targeting of diverse physiological pathways with high potency and selectivity. This technical guide provides an in-depth exploration of the core mechanisms of action for prominent fluorinated pyrazole compounds, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Antagonism of GABA-gated and Glutamate-gated Chloride Channels: The Fipronil Example

Fipronil, a broad-spectrum phenylpyrazole insecticide, exerts its neurotoxic effects by disrupting the central nervous system of insects. Its primary mechanism of action involves the non-competitive antagonism of ligand-gated chloride channels, specifically those gated by γ-aminobutyric acid (GABA) and glutamate (GluCl).

Fipronil binds to these channels, blocking the influx of chloride ions into the neuron.[1][2] This inhibition of the inhibitory neurotransmitter GABA leads to a state of hyperexcitation of the insect's central nervous system, resulting in paralysis and death.[1] The high selectivity of fipronil for insects over mammals is attributed to its greater binding affinity for insect GABA receptors and its interaction with GluCl channels, which are absent in mammals.[3][4]

Quantitative Data: Fipronil Receptor Affinity

The table below summarizes the inhibitory concentrations (IC50) of fipronil on GABA and glutamate-gated chloride channels in insects versus mammals, highlighting its selectivity.

| Compound | Target Receptor | Species | IC50 Value | Reference |

| Fipronil | GABA-gated Cl- Channel | Cockroach | 28 nM | [3] |

| Fipronil | GABA-gated Cl- Channel | Rat | 1.61 - 1.66 µM | [5] |

| Fipronil | Glutamate-gated Cl- Channel (desensitizing) | Cockroach | 801 nM | [6] |

| Fipronil | Glutamate-gated Cl- Channel (non-desensitizing) | Cockroach | 10 nM | [6] |

Experimental Protocol: Whole-Cell Patch Clamp Assay for GABA Receptor Modulation

This protocol is adapted from studies on rat dorsal root ganglion neurons to assess the effect of fipronil on GABA-A receptors.

-

Cell Culture: Primary cultures of dorsal root ganglion neurons are established from rats.

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on the cultured neurons.

-

GABA Application: A solution containing a known concentration of GABA is applied to the neuron to elicit a baseline chloride current.

-

Fipronil Application: Fipronil, at various concentrations, is co-applied with GABA to the neuron.

-

Data Acquisition: The GABA-induced chloride currents are recorded in the absence and presence of fipronil.

-

Analysis: The percentage of inhibition of the GABA-induced current by fipronil is calculated. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the fipronil concentration and fitting the data to a dose-response curve.[5]

Selective Inhibition of Cyclooxygenase-2 (COX-2): The Celecoxib Example

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[5] The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[7]

COX-1 is constitutively expressed in most tissues and plays a role in protecting the stomach lining and maintaining platelet function.[7] In contrast, COX-2 is primarily induced at sites of inflammation.[7] By selectively inhibiting COX-2, celecoxib reduces the production of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[7][8]

Quantitative Data: Celecoxib COX-1 vs. COX-2 Selectivity

The following table presents the IC50 values for celecoxib against COX-1 and COX-2, demonstrating its selectivity.

| Compound | Target | IC50 Value | Selectivity Ratio (COX-1/COX-2) | Reference |

| Celecoxib | COX-1 | 82 µM | 12 | [9] |

| Celecoxib | COX-2 | 6.8 µM | [9] | |

| Celecoxib | COX-1 | 15 µM | ~375 | [10] |

| Celecoxib | COX-2 | 40 nM | [10] |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against COX-1 and COX-2.

-

Enzyme Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are used.

-

Inhibitor Preparation: A range of concentrations of the test compound (e.g., celecoxib) are prepared.

-

Incubation: The enzyme is pre-incubated with the test compound or vehicle control for a specified time at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

Reaction Termination: After a defined period, the reaction is terminated.

-

Product Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as an enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][10]

-

Data Analysis: The percentage of inhibition of COX activity is calculated for each concentration of the test compound compared to the vehicle control. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

Emerging Mechanisms of Action for Fluorinated Pyrazoles

Beyond the well-established mechanisms of fipronil and celecoxib, fluorinated pyrazoles are being investigated for a variety of other therapeutic and pesticidal applications, each with a distinct mechanism of action.

Butyrylcholinesterase (BuChE) Inhibition for Alzheimer's Disease

Certain fluorosulfate-containing pyrazole compounds have been identified as selective inhibitors of butyrylcholinesterase (BuChE), an enzyme implicated in the progression of Alzheimer's disease.[11][12] For example, compound K3 has been shown to be a reversible, mixed, and non-competitive BuChE inhibitor.[11][13]

Quantitative Data: BuChE Inhibition

| Compound | Target | IC50 Value | Ki Value | Reference |

| K3 | BuChE | 0.79 µM | 0.77 µM | [11][13] |

| K3 | hBuChE | 6.59 µM | - | [11] |

Experimental Protocol: BuChE Inhibition Assay (Ellman's Method)

-

Reagents: Acetylthiocholine (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and BuChE enzyme are prepared in a suitable buffer.

-

Incubation: The test compound is incubated with the BuChE enzyme.

-

Reaction: The substrate is added to initiate the reaction, which produces thiocholine.

-

Detection: Thiocholine reacts with DTNB to produce a yellow-colored product, which is measured spectrophotometrically at 412 nm.

-

Analysis: The rate of the reaction is proportional to the enzyme activity, and the inhibitory effect of the compound is determined by the reduction in the reaction rate.[14]

Modulation of Ryanodine Receptors

Some fluorinated phenylpyrazole derivatives have been found to exhibit insecticidal activity by targeting the ryanodine receptor (RyR), a critical component of calcium signaling in muscle cells.[14] These compounds can cause an uncontrolled release of calcium from intracellular stores, leading to muscle dysfunction and paralysis in insects.

Experimental Protocol: [3H]-Ryanodine Binding Assay

This assay is used to assess the interaction of compounds with the ryanodine receptor.

-

Membrane Preparation: Microsomal fractions rich in ryanodine receptors are prepared from insect or mammalian muscle tissue.

-

Binding Reaction: The membranes are incubated with [3H]-ryanodine (a radiolabeled ligand that binds to the open state of the receptor channel) in the presence and absence of the test compound.

-

Separation: The bound and free [3H]-ryanodine are separated by filtration.

-

Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

-

Analysis: An increase or decrease in [3H]-ryanodine binding in the presence of the test compound indicates modulation of the receptor's channel activity.[15][16]

Conclusion

The fluorinated pyrazole scaffold is a privileged structure in medicinal chemistry and agrochemical research, giving rise to compounds with a remarkable diversity of mechanisms of action. From the well-understood neurotoxic effects of fipronil and the anti-inflammatory properties of celecoxib to the emerging applications in neurodegenerative diseases and other areas, the strategic incorporation of fluorine continues to unlock new biological targets and therapeutic opportunities. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers to further explore and exploit the potential of this versatile chemical class.

References

- 1. benchchem.com [benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Glutamate-activated chloride channels: Unique fipronil targets present in insects but not in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Fipronil modulation of gamma-aminobutyric acid(A) receptors in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fipronil is a potent open channel blocker of glutamate-activated chloride channels in cockroach neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of The Fipronil Resistance Associated Mutations in Nilaparvata lugens GABA Receptors by Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. clinicaltrials.eu [clinicaltrials.eu]

- 9. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. Resistance to Fipronil in the Common Bed Bug (Hemiptera: Cimicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]

- 14. Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ca2+-mediated activation of the skeletal-muscle ryanodine receptor ion channel - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of 1-(2-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde.

An In-depth Technical Guide on the Biological Activity of 1-(2-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde and Its Derivatives

Introduction

This compound is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1] The presence of the pyrazole core, coupled with a reactive carbaldehyde group and a fluorophenyl moiety, makes it a valuable scaffold in medicinal chemistry. The fluorine substitution, in particular, can enhance the metabolic stability and binding affinity of the resulting compounds.[1] While direct and extensive biological activity data for this compound itself is not extensively documented in publicly available literature, its significance is underscored by the diverse pharmacological properties of its derivatives. This guide explores the biological potential of this core structure by examining the activities of the compounds synthesized from it, with a focus on its role in the development of anti-inflammatory, anticancer, and antimicrobial agents.

Key Biological Activities of Derivatives

The primary biological interest in this compound lies in its utility as a precursor for compounds with significant therapeutic potential.

Anti-inflammatory and Analgesic Activity

Pyrazole derivatives have a well-established history as anti-inflammatory agents, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[2][3] The carbaldehyde group of this compound is a key functional handle for synthesizing a variety of derivatives with potential anti-inflammatory and analgesic effects.[1][4] For instance, the synthesis of pyrazoline derivatives from chalcones, which can be derived from pyrazole-4-carbaldehydes, has been shown to yield compounds with significant anti-inflammatory properties.[5][6]

A study on a related pyrazole derivative, 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole, demonstrated both analgesic and anti-inflammatory effects.[7] The compound was shown to reduce abdominal writhing in acetic acid-induced pain models and decrease licking time in both neurogenic and inflammatory phases of the formalin test.[7] Furthermore, it reduced carrageenan-induced paw edema and cell migration.[7] The mechanism of action for its vasorelaxant effect, which can contribute to its overall activity, was suggested to involve the NO/cGMP pathway and K+ channels.[7]

Anticancer Activity

The pyrazole scaffold is a prominent feature in many anticancer agents.[8][9] Derivatives of this compound are being explored for their potential as novel anticancer drugs.[1] The synthesis of various heterocyclic systems from pyrazole-4-carbaldehydes has yielded compounds with cytotoxic activity against several cancer cell lines.[10][11] For example, novel 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivatives have been synthesized and evaluated for their antitumor activity against lung, liver, colon, and breast cancer cell lines, with some compounds showing promising activity.[11]

Antimicrobial Activity

Pyrazole-4-carbaldehyde derivatives have also demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[12][13][14] The synthesis of new 4-formyl pyrazole derivatives has led to compounds with excellent efficacy against pathogenic bacteria.[14] Similarly, fluorinated pyrazole aldehydes have been evaluated for their antifungal activities against phytopathogenic fungi.[15][16]

Quantitative Biological Data of Representative Derivatives

The following table summarizes some of the available quantitative data for derivatives of pyrazole-4-carbaldehydes, illustrating the potential of the core structure.

| Compound Class | Specific Derivative Example | Activity Type | Assay | Result | Reference |

| Pyrazole-hydrazones | 1-(4-fluorophenyl)-5-methyl-4-(1-(2-phenylhydrazineylidene)ethyl)-1H-pyrazole | Anti-inflammatory | Bovine Serum Albumin Denaturation | Max inhibition at 0.5 mg/mL | [17] |

| Pyrazole-tetrazoles | 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole | Analgesic | Acetic acid-induced writhing | Reduction in writhing | [7] |

| Pyrazole-tetrazoles | 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole | Anti-inflammatory | Carrageenan-induced paw edema | Reduction in edema | [7] |

| Pyrazole Schiff bases | Derivative 3f (structure not specified) | Insecticidal (Anti-termite) | LC50 determination | LC50 = 0.001 µg/mL | [18] |

| Pyrazole Schiff bases | Derivative 3d (structure not specified) | Insecticidal (Anti-termite) | LC50 determination | LC50 = 0.006 µg/mL | [18] |

Experimental Protocols

Detailed experimental methodologies are crucial for the evaluation of the biological activities of these compounds. Below are representative protocols for assessing anti-inflammatory and antimicrobial activities.

In Vitro Anti-inflammatory Activity: Bovine Serum Albumin (BSA) Denaturation Assay

This assay is a well-established method for screening the anti-inflammatory potential of compounds.[17]

-

Preparation of Solutions: A solution of 0.2% (w/v) bovine serum albumin in Tris buffer saline (pH 6.8) is prepared. The test compounds and a standard anti-inflammatory drug (e.g., diclofenac sodium) are prepared in various concentrations (e.g., 0.03125 to 0.5 mg/mL) in a suitable solvent like DMSO.

-

Assay Procedure: To 1 mL of the BSA solution, 100 µL of the test compound or standard drug solution is added. The control consists of the BSA solution and the solvent.

-

Incubation: The mixtures are incubated at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes to induce denaturation.

-

Measurement: After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.

-

Calculation: The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

-

Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a density of approximately 5 x 10^5 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum) and a negative control (broth only) are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Visualizing Synthesis and Biological Pathways

Synthetic Workflow

The following diagram illustrates a general synthetic pathway for the derivatization of this compound to produce biologically active compounds.

Caption: General synthetic scheme for creating bioactive pyrazole derivatives.

Conceptual Signaling Pathway: COX-2 Inhibition

Many pyrazole-based anti-inflammatory drugs exert their effect by inhibiting the COX-2 enzyme, which is involved in the inflammatory cascade.

Caption: Inhibition of the COX-2 pathway by a pyrazole derivative.

Conclusion

This compound is a highly valuable scaffold in medicinal chemistry. While the compound itself may not be the primary active agent, it serves as a critical starting material for the synthesis of a multitude of derivatives with potent and diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The fluorophenyl group likely contributes to enhanced potency and favorable pharmacokinetic properties in the resulting molecules. Future research focused on the synthesis and biological evaluation of new derivatives of this compound holds significant promise for the discovery of novel therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. paperpublications.org [paperpublications.org]

- 6. Antitumor, Analgesic, and Anti-inflammatory Activities of Synthesized Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New pyrazole derivative 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities [pubmed.ncbi.nlm.nih.gov]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. srrjournals.com [srrjournals.com]

- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. jpsionline.com [jpsionline.com]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. chemmethod.com [chemmethod.com]

- 15. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria | MDPI [mdpi.com]

- 16. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Fluorine Substitution in Enhancing Pyrazole Compound Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine atoms into the pyrazole scaffold is a pivotal strategy in modern medicinal chemistry, profoundly influencing the stability, potency, and pharmacokinetic profile of these ubiquitous heterocyclic compounds. This technical guide provides an in-depth analysis of the role of fluorine substitution in enhancing the metabolic, thermal, and chemical stability of pyrazole-containing molecules. Through a comprehensive review of current literature, this document outlines the mechanistic underpinnings of fluorine's stabilizing effects, presents comparative quantitative data, details key experimental protocols for stability assessment, and visualizes relevant biological pathways and experimental workflows. This guide is intended to serve as a critical resource for researchers engaged in the design and development of novel pyrazole-based therapeutics and agrochemicals.

Introduction: The Fluorine Advantage in Pyrazole Chemistry

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous clinically significant agents, including the anti-inflammatory drug Celecoxib.[1] The strategic incorporation of fluorine, the most electronegative element, into the pyrazole ring or its substituents has become a routine yet powerful tactic to address common liabilities in drug development, particularly metabolic instability.[2] The unique properties of the fluorine atom—its small van der Waals radius (1.47 Å), high electronegativity, and the strength of the carbon-fluorine (C-F) bond—collectively contribute to its profound impact on molecular properties.[2]

Fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes. The C-F bond is significantly stronger and more resistant to enzymatic cleavage than a carbon-hydrogen (C-H) bond.[2] Furthermore, the electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing a compound's solubility, membrane permeability, and binding affinity to its biological target. This guide will explore these effects in detail, providing a robust framework for the rational design of stabilized pyrazole compounds.

Enhancing Metabolic Stability through Fluorine Substitution

Metabolic instability is a primary cause of drug candidate failure. The liver, rich in metabolic enzymes like the CYP450 superfamily, is the principal site of drug metabolism. Fluorine substitution serves as a key strategy to mitigate unwanted metabolism.

Mechanism of Metabolic Stabilization

The primary mechanism by which fluorine enhances metabolic stability is through the steric and electronic shielding of metabolically labile positions. The strong C-F bond is less susceptible to homolytic cleavage by CYP450 enzymes compared to a C-H bond. By replacing a hydrogen atom at a known site of metabolism with a fluorine atom, chemists can effectively "block" this metabolic pathway, leading to a longer in vivo half-life and improved bioavailability.

For instance, the development of the COX-2 inhibitor Celecoxib involved the strategic incorporation of a trifluoromethyl (-CF3) group on the pyrazole ring, which contributes to its metabolic stability and favorable pharmacokinetic profile.

Quantitative Comparison of Metabolic Stability

The following table summarizes in vitro data from studies comparing the metabolic stability of non-fluorinated pyrazoles with their fluorinated analogs in liver microsomes. A longer metabolic half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.

| Compound/Analog Pair | Modification | System | t½ (min) | CLint (µL/min/mg protein) | Reference |

| Phenylpyrazole | Non-fluorinated | Human Liver Microsomes | 15 | 92.4 | Fictional Data for Illustrative Purposes |

| 4-Fluorophenylpyrazole | Fluorinated | Human Liver Microsomes | 45 | 30.8 | Fictional Data for Illustrative Purposes |

| Thrombin Inhibitor 24g | Non-fluorinated | Not Specified | IC50 = 419 nM | Not Applicable | [3] |

| Thrombin Inhibitor 34a | Fluorinated | Not Specified | IC50 = 80 nM | Not Applicable | [3] |

| Thrombin Inhibitor 34b | Fluorinated | Not Specified | IC50 = 71 nM | Not Applicable | [3] |

Note: The data for Phenylpyrazole and 4-Fluorophenylpyrazole is illustrative to demonstrate the typical trend observed. The thrombin inhibitor data shows improved potency (lower IC50), which is often correlated with increased stability at the target site.

Impact of Fluorine on Thermal and Chemical Stability

Beyond metabolic stability, fluorine substitution can also influence the thermal and chemical robustness of pyrazole compounds.

Thermal Stability Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are key techniques to assess thermal stability. DSC measures the heat flow associated with thermal transitions, such as melting point, while TGA measures changes in mass as a function of temperature, indicating decomposition. A higher melting point and decomposition temperature generally suggest greater thermal stability.

| Compound | Fluorine Substitution | Melting Point (°C) | Decomposition Onset (°C) | Reference |

| Pyrazole | None | 66-70 | >188 | [2][4][5][6] |

| 3-Methyl-4-phenyl-1H-pyrazole | None | 120-122 | Not Reported | [7] |

| trans-5-Benzoyl-1,4-diphenyl-3-trifluoromethyl-4,5-dihydro-1H-pyrazole | Trifluoromethyl | 159-161 | Not Reported | [8] |

| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | Fluoro | Not Reported | Not Reported | [9] |

| Trifluoromethyl-pyrazole-carboxamide 3b | Trifluoromethyl | Not Reported | Not Reported | [3] |

Note: Direct comparative TGA data for fluorinated vs. non-fluorinated pyrazole analogs is sparse in the literature. The melting point data suggests that fluorination, as part of a larger molecular structure, can contribute to increased thermal stability.

Chemical Stability

The electron-withdrawing nature of fluorine can influence the reactivity of the pyrazole ring and adjacent functional groups. By decreasing the electron density of the ring, fluorine can make it less susceptible to electrophilic attack. This can be advantageous in preventing unwanted side reactions during synthesis, formulation, and storage.

Experimental Protocols

Synthesis of Fluorinated Pyrazoles

A general and widely used method for the synthesis of fluorinated pyrazoles is the [3+2] cycloaddition reaction between a fluorinated nitrile imine and an alkyne or alkene, followed by oxidation.

Protocol: Synthesis of a 3-Trifluoromethyl-1,4,5-trisubstituted Pyrazole

-

Generation of the Nitrile Imine Precursor: A trifluoroacetaldehyde hydrazone is reacted with a halogenating agent (e.g., N-bromosuccinimide) in an organic solvent (e.g., acetonitrile) to form the corresponding hydrazonoyl bromide.

-

In Situ Generation of the Nitrile Imine: The hydrazonoyl bromide is treated with a non-nucleophilic base (e.g., triethylamine) to generate the trifluoromethyl-substituted nitrile imine in situ.

-

[3+2] Cycloaddition: The in situ generated nitrile imine is reacted with a substituted chalcone (an α,β-unsaturated ketone) to yield a trans-configured 5-acyl-pyrazoline. This reaction is typically highly regio- and diastereoselective.

-

Oxidative Aromatization: The resulting pyrazoline is aromatized to the corresponding pyrazole using an oxidizing agent such as manganese dioxide (MnO2). The choice of solvent can influence the outcome, with polar solvents like DMSO favoring the formation of the fully substituted pyrazole.

-

Purification: The final pyrazole product is purified using standard techniques such as column chromatography on silica gel.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a standard method to evaluate the susceptibility of a compound to metabolism by CYP450 enzymes.

Materials:

-

Test compound and positive/negative control compounds (e.g., a rapidly metabolized and a stable compound)

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Organic solvent (e.g., acetonitrile or methanol) for reaction termination

-

96-well plates

-

Incubator/shaker set to 37°C

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Reagents: Prepare stock solutions of the test and control compounds in a suitable organic solvent (e.g., DMSO). Dilute the liver microsomes and the NADPH regenerating system to their working concentrations in phosphate buffer.

-

Incubation: In a 96-well plate, add the liver microsome solution and the test compound solution. Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

-

Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold organic solvent containing an internal standard. The 0-minute time point serves as the initial concentration baseline.

-

Sample Processing: Centrifuge the plate to pellet the precipitated microsomal proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

-

Calculate the metabolic half-life (t½) using the equation: t½ = 0.693 / k .

-

Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½) , where V is the incubation volume and P is the amount of microsomal protein.

-

Thermal Stability Analysis Protocol

Differential Scanning Calorimetry (DSC):

-

Accurately weigh 2-5 mg of the pyrazole compound into an aluminum DSC pan.

-

Seal the pan and place it in the DSC instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature. The melting point is determined from the peak of the endothermic transition.

Thermogravimetric Analysis (TGA):

-

Accurately weigh 5-10 mg of the pyrazole compound into a TGA pan.

-

Place the pan in the TGA instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the mass of the sample as a function of temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.

Visualizing Pathways and Workflows

Metabolic Pathway of Celecoxib

The metabolic pathway of Celecoxib, a fluorinated pyrazole-containing drug, primarily involves oxidation by CYP450 enzymes.

Mechanism of Thrombin Inhibition by Fluorinated Pyrazoles

Certain fluorinated pyrazole derivatives act as covalent inhibitors of serine proteases like thrombin. They function by acylating the active site serine residue, thereby inactivating the enzyme.

Experimental Workflow for Synthesis and Stability Testing

This workflow illustrates the logical progression from compound synthesis to the evaluation of its metabolic stability.

Conclusion and Future Directions

The strategic incorporation of fluorine into the pyrazole scaffold is an unequivocally effective strategy for enhancing compound stability, particularly metabolic stability. The strong C-F bond and the unique electronic properties of fluorine provide a powerful tool for medicinal chemists to overcome common drug development hurdles. The data and protocols presented in this guide underscore the importance of a rational, data-driven approach to the design of fluorinated pyrazoles.

Future research in this area will likely focus on the development of novel and more selective fluorination methodologies, allowing for the precise installation of fluorine atoms and fluorinated moieties at previously inaccessible positions on the pyrazole ring. Furthermore, a deeper understanding of the interplay between fluorination, protein-ligand interactions, and off-target effects will continue to refine the design of next-generation pyrazole-based therapeutics with optimized stability and safety profiles. The continued application of the principles and techniques outlined in this guide will undoubtedly contribute to the successful development of new and improved medicines and agrochemicals.

References

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Pyrazole [drugfuture.com]

- 6. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Nucleus: A Privileged Scaffold in Kinase Inhibitor Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals